Cas no 2109986-49-2 ((1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid)

(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a 1,2,4-triazole moiety and a carboxylic acid functional group. Its rigid cyclobutane scaffold and heterocyclic substitution confer unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s stereospecific (1s,3s) configuration ensures precise spatial orientation, enhancing its utility in designing targeted bioactive molecules. Its carboxylic acid group allows for further derivatization, facilitating conjugation or salt formation. This structure is particularly relevant in developing enzyme inhibitors or receptor modulators due to its potential for high binding affinity and selectivity. Suitable for research applications requiring constrained, heterocyclic frameworks.
(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid structure
2109986-49-2 structure
Product Name:(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid
CAS No:2109986-49-2
MF:C7H9N3O2
MW:167.165261030197
CID:5616893
PubChem ID:136589531
Update Time:2025-06-08

(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1719719
    • (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid
    • (1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid
    • EN300-3150729
    • 2111674-13-4
    • 2109986-49-2
    • Inchi: 1S/C7H9N3O2/c11-7(12)5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2H2,(H,11,12)
    • InChI Key: LJFVRYVHCGKQJM-UHFFFAOYSA-N
    • SMILES: OC(C1CC(C1)N1C=NN=C1)=O

Computed Properties

  • Exact Mass: 167.069476538g/mol
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 68Ų

(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on (1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid

Introduction to (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic Acid (CAS No. 2109986-49-2)

Compound with the chemical name (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid and the CAS number 2109986-49-2 represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a cyclobutane ring fused with a triazole moiety makes it a structurally intriguing compound with promising biological activities.

The cyclobutane ring is a common structural motif in many biologically active molecules, known for its ability to enhance metabolic stability and binding affinity. In contrast, the triazole group is a well-established pharmacophore that has been widely used in various therapeutic agents due to its ability to interact with biological targets in multiple ways. The combination of these two structural elements in (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid suggests that it may exhibit a range of biological activities that could be valuable in the treatment of various diseases.

Recent research has highlighted the importance of chiral molecules in drug development. The stereochemistry of the cyclobutane ring in (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid plays a crucial role in determining its biological activity. Studies have shown that enantiomers can have significantly different pharmacological profiles, making the precise stereochemical control of drug candidates essential for their efficacy and safety.

The triazole moiety in this compound not only contributes to its structural complexity but also provides additional sites for interaction with biological targets. Triazoles have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties. The incorporation of this moiety into the cyclobutane scaffold suggests that (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid may possess similar therapeutic potential.

In vitro studies have begun to explore the biological activity of (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid. Initial findings indicate that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For instance, preliminary data suggest that this compound may interfere with the activity of enzymes involved in inflammation and oxidative stress pathways. These pathways are implicated in numerous chronic diseases, making this compound a promising candidate for further investigation.

The synthesis of chiral compounds like (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid is often challenging due to the need for precise stereochemical control. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been particularly useful in constructing complex molecules like this one. These methods ensure that the final product has the desired stereochemical configuration, which is critical for its biological activity.

The potential applications of (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid extend beyond its initial discovered activities. Researchers are exploring its potential as a lead compound for drug discovery programs targeting various therapeutic areas. Its unique structural features make it an attractive starting point for designing novel derivatives with enhanced pharmacological properties.

The development of new drugs is often a lengthy and expensive process involving extensive preclinical and clinical studies. However, compounds like (1S,3S)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid can serve as valuable intermediates or lead compounds that accelerate this process by providing insights into potential drug mechanisms and interactions.

The use of computational chemistry tools has also been instrumental in understanding the properties of this compound. Molecular modeling techniques can predict how (1S,3S)-3-(4H-1,2,4-triazol-4-y)cyclobutane - 1 - carboxylic acid interacts with biological targets at the molecular level. This information can guide the design of new derivatives with improved efficacy and reduced side effects.

In conclusion,( 1 s , 3 s ) - 3 - ( 4 h - 1 , 2 , 4 - tri az ol - 4 - yl ) c yclo bu t an e - 1 - ca rbo x y l ic ac id represents a significant advancement in pharmaceutical chemistry with promising applications in drug development. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow,( 1 s , 3 s ) - 3 - ( 4 h - 1 , 2 ,

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